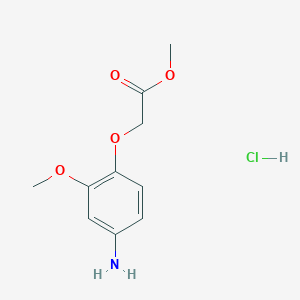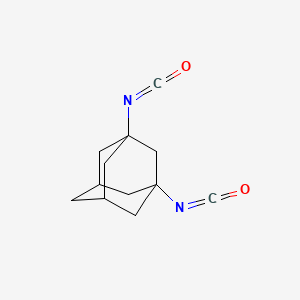
1,3-Diisocyanatoadamantane
Übersicht
Beschreibung
1,3-Diisocyanatoadamantane is a chemical compound characterized by the presence of two isocyanate groups attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and rigidity. The incorporation of isocyanate groups into the adamantane framework enhances its reactivity, making this compound a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diisocyanatoadamantane can be synthesized through a double Curtius rearrangement of 1,3-adamantanedicarboxylic acid . The process involves the conversion of the carboxylic acid groups into isocyanate groups using triphosgene as a reagent. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyanatoadamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of polyurethanes.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Often used to enhance the reaction rates and selectivity.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions involving multiple isocyanate groups and polyols.
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanatoadamantane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Diisocyanatoadamantane primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, including the synthesis of polyurethanes and other polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminoadamantane: Contains amino groups instead of isocyanate groups and is used in the synthesis of different polymers and pharmaceuticals.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with different reactivity and applications.
Uniqueness
1,3-Diisocyanatoadamantane is unique due to the presence of two highly reactive isocyanate groups, which confer distinct chemical properties and reactivity compared to other adamantane derivatives. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the synthesis of high-performance materials and complex organic molecules .
Eigenschaften
IUPAC Name |
1,3-diisocyanatoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-13-11-2-9-1-10(4-11)5-12(3-9,6-11)14-8-16/h9-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLDKWQJYBKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


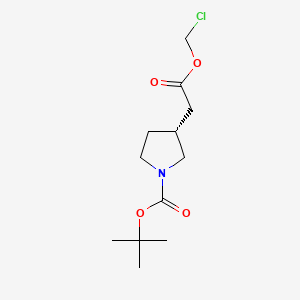
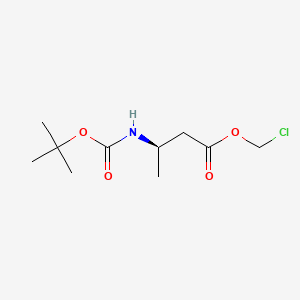
![rac-Chloromethyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8052325.png)
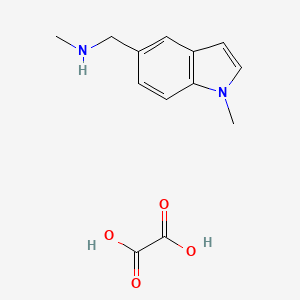

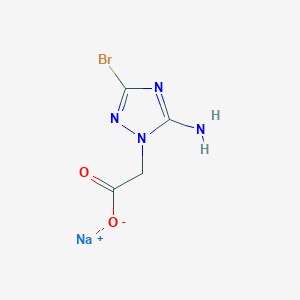
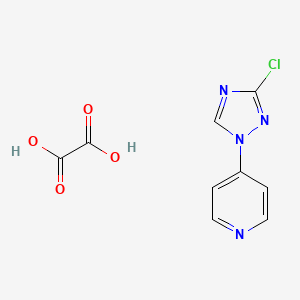
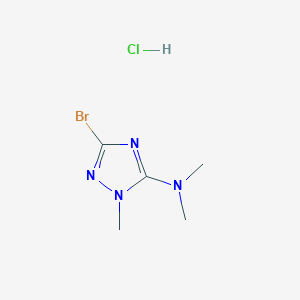
![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
